3-(5-Bromopyridin-3-yl)propanenitrile
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Overview
Description
3-(5-Bromopyridin-3-yl)propanenitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)propanenitrile typically involves the bromination of pyridine derivatives followed by a nitrile addition. One common method involves the reaction of 5-bromopyridine with acrylonitrile under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-3-yl)propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
3-(5-Bromopyridin-3-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: It is used in the development of organic electronic materials due to its electronic properties.
Biological Research: It serves as a precursor in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-3-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific derivative or compound it is part of .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromopyridin-2-yl)propanenitrile: Similar in structure but with the bromine atom at a different position on the pyridine ring.
3-(5-Chloropyridin-3-yl)propanenitrile: Similar compound with a chlorine atom instead of bromine.
Uniqueness
3-(5-Bromopyridin-3-yl)propanenitrile is unique due to its specific electronic properties imparted by the bromine atom, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H7BrN2/c9-8-4-7(2-1-3-10)5-11-6-8/h4-6H,1-2H2 |
InChI Key |
FRKJLMPWWFKUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CCC#N |
Origin of Product |
United States |
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